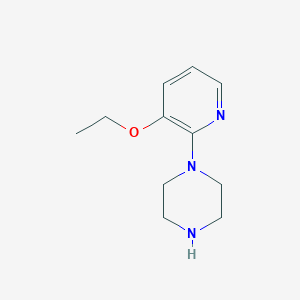

1-(3-Ethoxypyridin-2-yl)piperazine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

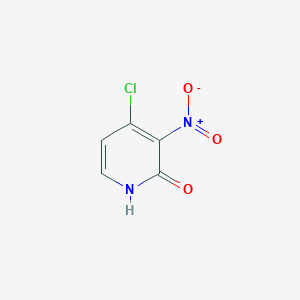

The synthesis of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives often involves multi-step chemical reactions. For instance, derivatives can be prepared by labeling nitropyridin-2-yl precursors through nitro substitution, leading to compounds with significant pharmacological potential (García et al., 2014). Another synthesis route involves the Whol-ziegler reaction and subsequent reactions with sodium 2-ethoxy-2-oxo-ethanolate to produce targeted compounds (Li Ming-zhu, 2012).

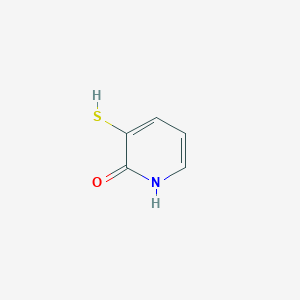

Molecular Structure Analysis

The molecular structure of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives has been elucidated using various analytical techniques, including IR, 1H-NMR, and MS spectrum analyses, confirming the structures of synthesized compounds and their potential biological activities (Rajkumar et al., 2014).

Chemical Reactions and Properties

1-(3-Ethoxypyridin-2-yl)piperazine and its derivatives participate in a range of chemical reactions, forming complexes with potential for high brain uptake and slow brain clearance, indicative of their utility in neuroimaging and pharmacology (García et al., 2014).

Physical Properties Analysis

The physical properties of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug formulation and delivery. These properties are often optimized through molecular modifications to enhance their pharmacological efficacy and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity with various functional groups, stability under different conditions, and interaction with biological targets, are central to understanding the utility and limitations of 1-(3-Ethoxypyridin-2-yl)piperazine derivatives in medicinal chemistry. For example, derivatives have been evaluated for their affinity to serotonin and dopamine receptors, showcasing their potential in addressing neurological conditions (Lacivita et al., 2010).

科研应用

Prostate Cancer Treatment

- Androgen Receptor Downregulator : AZD3514, a derivative of 1-(3-Ethoxypyridin-2-yl)piperazine, has been identified as a potential treatment for castrate-resistant prostate cancer. It addresses physical property issues and is currently being evaluated in a Phase I clinical trial (Bradbury et al., 2013).

HIV Treatment

- Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 1-(3-Ethoxypyridin-2-yl)piperazine have shown significant potency as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These findings highlight the potential of such compounds in HIV treatment (Romero et al., 1994).

Neurological Research

- Learning and Memory Facilitation : Compounds derived from 1-(3-Ethoxypyridin-2-yl)piperazine have demonstrated significant effects on learning and memory facilitation in mice. This suggests a potential application in treating cognitive disorders (Li Ming-zhu, 2012).

Oncology Research

- σ Receptor Ligands : Analogues of 1-(3-Ethoxypyridin-2-yl)piperazine have been investigated for their potential therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity have been explored for their potential use as positron emission tomography radiotracers (Abate et al., 2011).

Dopamine Transporter Ligands

- Cocaine-Abuse Therapeutic Agents : Hydroxylated derivatives of 1-(3-Ethoxypyridin-2-yl)piperazine have been synthesized and evaluated as potential long-acting agents for the treatment of cocaine abuse (Hsin et al., 2002).

性质

IUPAC Name |

1-(3-ethoxypyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRKNHZDRFYWEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443062 |

Source

|

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethoxypyridin-2-yl)piperazine | |

CAS RN |

184575-15-3 |

Source

|

| Record name | 1-(3-ethoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)